molecular formula C11H20O B6153761 3-(3,3-dimethylcyclohexyl)propanal CAS No. 2229358-71-6

3-(3,3-dimethylcyclohexyl)propanal

Cat. No. B6153761
CAS RN: 2229358-71-6
M. Wt: 168.3
InChI Key:
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Description

3-(3,3-Dimethylcyclohexyl)propanal, also known as DMCP, is a synthetic compound belonging to the class of compounds known as aldehydes. It is a colorless liquid with a pleasant smell, and is used in a wide range of applications, from perfumes to pharmaceuticals. DMCP is synthesized from cyclohexanone and isomeric dimethylcyclohexanol by a reaction known as the Aldol condensation. The product of this reaction is a mixture of the two isomers of DMCP, which can be separated by fractional distillation.

Scientific Research Applications

3-(3,3-dimethylcyclohexyl)propanal is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a solvent for the extraction of compounds from plant materials. It is also used in the production of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of perfumes. In addition, this compound has been used in the study of the structure and function of enzymes, in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of compounds.

Mechanism of Action

The exact mechanism of action of 3-(3,3-dimethylcyclohexyl)propanal is not known, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to interfere with the metabolism of fatty acids, leading to an increase in their concentration in the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs and other compounds, the inhibition of fatty acid oxidation, and the inhibition of the formation of lipids. It has also been shown to have anti-inflammatory and analgesic effects, and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3-(3,3-dimethylcyclohexyl)propanal in laboratory experiments has a number of advantages, including its low cost, its availability, and its high purity. It is also relatively easy to handle, and can be easily separated from other compounds by fractional distillation. However, its use is limited by its volatility and its instability in the presence of light and air.

Future Directions

There are a number of potential future directions for the use of 3-(3,3-dimethylcyclohexyl)propanal in research and in industry. For example, it could be used in the synthesis of new pharmaceuticals, or in the development of new fragrances. It could also be used in the study of the biochemical and physiological effects of compounds, or in the development of new methods for the extraction of compounds from plant materials. Additionally, it could be used in the development of new methods for the synthesis of other compounds, or in the study of the mechanism of action of drugs. Finally, it could be used in the study of the structure and function of enzymes, and in the development of new methods for the analysis of compounds.

Synthesis Methods

The Aldol condensation is a reaction between two molecules of aldehyde or ketone, in the presence of an acid or base catalyst, to form a β-hydroxyaldehyde or β-hydroxyketone. In the case of 3-(3,3-dimethylcyclohexyl)propanal, the reactants are cyclohexanone and isomeric dimethylcyclohexanol, which react in the presence of a strong base, such as sodium hydroxide, to form the desired product. The reaction is carried out at room temperature, and the product is a mixture of the two isomers of this compound, which can be separated by fractional distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,3-dimethylcyclohexyl)propanal involves the oxidation of the corresponding alcohol using a suitable oxidizing agent.", "Starting Materials": [ "3-(3,3-dimethylcyclohexyl)propanol", "Oxidizing agent (e.g. Jones reagent, PCC, etc.)", "Solvent (e.g. dichloromethane, methanol, etc.)", "Acid (e.g. sulfuric acid, hydrochloric acid, etc.)" ], "Reaction": [ "Dissolve 3-(3,3-dimethylcyclohexyl)propanol in a suitable solvent.", "Add the oxidizing agent slowly to the reaction mixture while stirring.", "Maintain the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours) until the reaction is complete.", "Quench the reaction mixture by adding a suitable acid (e.g. sulfuric acid, hydrochloric acid, etc.) to neutralize the excess oxidizing agent.", "Extract the product using a suitable solvent (e.g. dichloromethane, ethyl acetate, etc.).", "Dry the organic layer over a suitable drying agent (e.g. sodium sulfate, magnesium sulfate, etc.).", "Concentrate the organic layer under reduced pressure to obtain the desired product, 3-(3,3-dimethylcyclohexyl)propanal." ] }

CAS RN

2229358-71-6

Molecular Formula

C11H20O

Molecular Weight

168.3

Purity

94

Origin of Product

United States

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